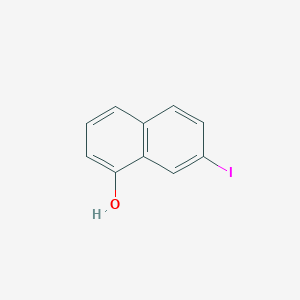
7-Iodonaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodonaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₇IO. It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and a hydroxyl group at the 1st position. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodonaphthalen-1-ol typically involves the iodination of naphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-1-ol is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the 7th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic iodination reactions. Industrial processes would likely optimize reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodonaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 7-iodonaphthalen-1-one.
Reduction: The iodine atom can be reduced to form naphthalen-1-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: 7-Iodonaphthalen-1-one.
Reduction: Naphthalen-1-ol.
Substitution: Various substituted naphthalen-1-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Iodonaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Iodonaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodine moiety can facilitate the formation of reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Naphthalen-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromonaphthalen-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
7-Chloronaphthalen-1-ol: Contains a chlorine atom, which also affects its chemical properties and uses.
Uniqueness: 7-Iodonaphthalen-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other halogenated naphthalen-1-ol derivatives. Its larger atomic size and higher reactivity compared to bromine and chlorine make it particularly useful in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H7IO |
|---|---|
Peso molecular |
270.07 g/mol |
Nombre IUPAC |
7-iodonaphthalen-1-ol |
InChI |
InChI=1S/C10H7IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H |
Clave InChI |
FKIILYAKRQVUMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)I)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)


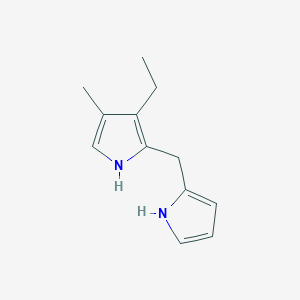
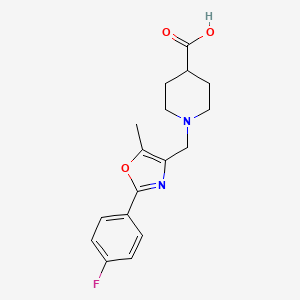

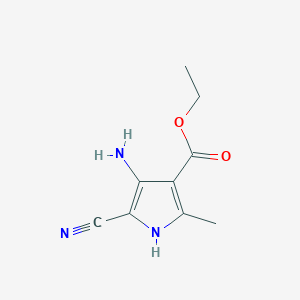

![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)

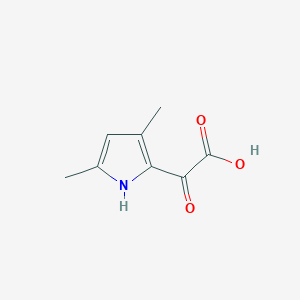

![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)
![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
